molecular formula C11H16Na2O4 B12428428 (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium)

(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium)

Cat. No.: B12428428
M. Wt: 261.24 g/mol
InChI Key: OWIJWQQMSTVNHD-FKQQITOGSA-L
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Description

(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) is a deuterated derivative of maleic acid, which is a dicarboxylic acid. The compound is characterized by the presence of a hexyl group and a methyl group attached to the maleic acid backbone, with deuterium atoms replacing the hydrogen atoms. This compound is often used in scientific research due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) typically involves the deuteration of maleic acid followed by the introduction of hexyl and methyl groups. The reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. The process may involve multiple steps, including esterification, reduction, and hydrolysis.

Industrial Production Methods

Industrial production of (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) may involve large-scale chemical reactors and specialized equipment to handle deuterated compounds. The production process must ensure high purity and yield, often requiring rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) has a wide range of applications in scientific research, including:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms, providing insights into the behavior of similar non-deuterated compounds. The molecular targets and pathways involved may vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Methyl-3-octylmaleic acid-d3 disodium salt: Another deuterated maleic acid derivative with an octyl group instead of a hexyl group.

    5-Aminosalicylic acid-d3 disodium: A deuterated derivative of salicylic acid used in similar research applications.

Uniqueness

(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) is unique due to its specific isotopic labeling and the presence of both hexyl and methyl groups. This combination provides distinct properties that make it valuable in various research applications, particularly in studies involving reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C11H16Na2O4

Molecular Weight

261.24 g/mol

IUPAC Name

disodium;(Z)-2-hexyl-3-(trideuteriomethyl)but-2-enedioate

InChI

InChI=1S/C11H18O4.2Na/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13;;/h3-7H2,1-2H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/b9-8-;;/i2D3;;

InChI Key

OWIJWQQMSTVNHD-FKQQITOGSA-L

Isomeric SMILES

[2H]C([2H])([2H])/C(=C(\CCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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